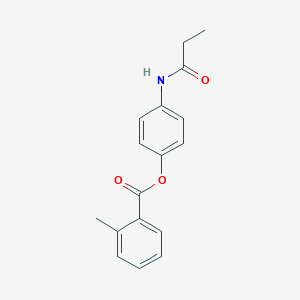![molecular formula C20H22N2O3 B267272 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267272.png)
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. The compound has also been found to have herbicidal properties, making it a potential candidate for the development of new herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments include its potential applications in various fields such as medicine, agriculture, and industry. The limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential applications.
Orientations Futures
Could include the development of new drugs for the treatment of pain and inflammation, the development of new herbicides, and the use of the compound in the production of polymers and plastics.
Méthodes De Synthèse
The synthesis of 4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 3-(isobutyrylamino)benzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, the compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides. In industry, the compound has been found to have potential applications in the production of polymers and plastics.
Propriétés
Nom du produit |
4-(allyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide |
|---|---|
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[3-(2-methylpropanoylamino)phenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C20H22N2O3/c1-4-12-25-18-10-8-15(9-11-18)20(24)22-17-7-5-6-16(13-17)21-19(23)14(2)3/h4-11,13-14H,1,12H2,2-3H3,(H,21,23)(H,22,24) |
Clé InChI |
CCCGNEHVOUHBTI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
SMILES canonique |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)





![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)

![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)